[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester
Description
This compound is a diboronic acid bis(pinacol) ester featuring a cyclohexane-1,1-diyl core bridging two para-phenylene groups, each functionalized with a pinacol boronic ester moiety. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a key methodology for constructing conjugated systems in organic synthesis and materials science . The cyclohexane spacer introduces conformational flexibility, which may modulate electronic communication between aromatic units and influence solubility compared to rigid aromatic backbones.
Properties
Molecular Formula |
C30H42B2O4 |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H42B2O4/c1-26(2)27(3,4)34-31(33-26)24-16-12-22(13-17-24)30(20-10-9-11-21-30)23-14-18-25(19-15-23)32-35-28(5,6)29(7,8)36-32/h12-19H,9-11,20-21H2,1-8H3 |
InChI Key |
FBUDSXHZRFBJKZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester typically involves the reaction of cyclohexane-1,1-diylbis(4,1-phenylene) with boronic acid derivatives. The reaction is carried out under controlled conditions, often using a solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester involves its ability to form stable complexes with various substrates. The boronic ester groups can interact with hydroxyl or amino groups, forming reversible covalent bonds. This property is exploited in various applications, such as drug delivery and materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key features of structurally related diboronic acid bis(pinacol) esters:
Optoelectronic Performance
- Oxadiazole-Quinazoline Systems : Symmetrical diboronic esters with 1,3,4-oxadiazole-quinazoline units exhibit ε > 100,000 M⁻¹cm⁻¹ and quantum yields up to 0.85, attributed to extended conjugation .
- Biphenyl Derivatives : Biphenyl-based esters generate blue-emitting materials with λem ≈ 450 nm, whereas cyclohexane-linked systems may exhibit broader emission due to conformational flexibility .
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